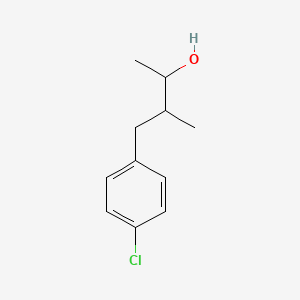

4-(4-Chlorophenyl)-3-methylbutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-3-methylbutan-2-ol |

InChI |

InChI=1S/C11H15ClO/c1-8(9(2)13)7-10-3-5-11(12)6-4-10/h3-6,8-9,13H,7H2,1-2H3 |

InChI Key |

POKXOTGNFZHENE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Chlorophenyl 3 Methylbutan 2 Ol

Retrosynthetic Analysis of 4-(4-Chlorophenyl)-3-methylbutan-2-ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. pharmacy180.comias.ac.in For this compound, the primary disconnections are typically made at the C-C bonds adjacent to the hydroxyl group and at the C-O bond itself.

Primary Disconnections:

C2-C3 Bond Disconnection: This disconnection breaks the bond between the carbon bearing the hydroxyl group and the adjacent carbon. This leads to two synthons: an acetaldehyde (B116499) synthon and a 1-(4-chlorophenyl)-2-methylpropyl synthon. The synthetic equivalents for these would be acetaldehyde (or a protected form) and a Grignard reagent derived from 1-(4-chlorophenyl)-2-methylpropane.

C1-C2 Bond Disconnection: Cleavage of the bond between the methyl group and the carbinol carbon suggests a reaction between a larger ketone precursor, 4-(4-chlorophenyl)-3-methylbutan-2-one, and a methyl nucleophile, such as methylmagnesium bromide.

C-O Bond Disconnection: This approach considers the formation of the alcohol via nucleophilic substitution, where a halide is displaced by a hydroxide (B78521) ion.

These disconnections form the basis for the synthetic strategies discussed in the following sections. A visual representation of these retrosynthetic pathways is provided below:

| Disconnection | Synthons | Synthetic Equivalents (Starting Materials) |

| C2-C3 Bond | Acetaldehyde synthon + 1-(4-chlorophenyl)-2-methylpropyl synthon | Acetaldehyde + 1-(4-chlorophenyl)-2-methylpropylmagnesium bromide |

| C1-C2 Bond | 4-(4-chlorophenyl)-3-methylbutan-2-one synthon + Methyl synthon | 4-(4-chlorophenyl)-3-methylbutan-2-one + Methylmagnesium bromide |

| C-O Bond | 4-(4-chlorophenyl)-3-methylbutan-2-yl cation synthon + Hydroxide synthon | 2-Halo-4-(4-chlorophenyl)-3-methylbutane + Hydroxide source (e.g., NaOH) |

Classical Synthetic Approaches for this compound

Based on the retrosynthetic analysis, several classical methods can be employed for the synthesis of the target molecule.

One of the most direct methods for synthesizing a secondary alcohol is the reduction of the corresponding ketone. wikipedia.org In this case, the precursor would be 4-(4-chlorophenyl)-3-methylbutan-2-one.

The reduction of this ketone can be achieved using various reducing agents. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The general reaction is as follows:

4-(4-chlorophenyl)-3-methylbutan-2-one + [H] → this compound

Where [H] represents the reducing agent.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is effective for reducing aldehydes and ketones. chemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It will also reduce esters, carboxylic acids, and amides. chemguide.co.uk

The choice of reducing agent would depend on the presence of other functional groups in the molecule. For the synthesis of this compound from its ketone precursor, the milder NaBH₄ is generally sufficient and safer to handle.

A representative procedure for a similar reduction of a chlorophenyl ketone is the conversion of p-chloroacetophenone to 1-(4-chlorophenyl)ethanol, which has been achieved with high yield using biocatalysts in the presence of a reducing agent. nih.govbiomedpharmajournal.org

Grignard reactions are a powerful tool for forming carbon-carbon bonds and are widely used in the synthesis of alcohols. ru.nlmnstate.edu This approach allows for the construction of the carbon skeleton of this compound from smaller fragments.

Two primary Grignard routes are plausible based on the retrosynthetic analysis:

Route A: Reaction of an aldehyde with a Grignard reagent.

In this route, 1-(4-chlorophenyl)-2-methylpropylmagnesium bromide would be reacted with acetaldehyde. The Grignard reagent is prepared from the corresponding alkyl halide and magnesium metal in an ether solvent. ru.nl

Step 1: Formation of the Grignard Reagent 1-Bromo-1-(4-chlorophenyl)-2-methylpropane + Mg → 1-(4-chlorophenyl)-2-methylpropylmagnesium bromide

Step 2: Reaction with Acetaldehyde 1-(4-chlorophenyl)-2-methylpropylmagnesium bromide + Acetaldehyde → Intermediate alkoxide

Step 3: Acidic Workup Intermediate alkoxide + H₃O⁺ → this compound

Route B: Reaction of a ketone with a Grignard reagent.

This route involves the reaction of 4-(4-chlorophenyl)-3-methylbutan-2-one with methylmagnesium bromide. vaia.com

Step 1: Formation of the Grignard Reagent Methyl bromide + Mg → Methylmagnesium bromide

Step 2: Reaction with the Ketone 4-(4-chlorophenyl)-3-methylbutan-2-one + Methylmagnesium bromide → Intermediate alkoxide

Step 3: Acidic Workup Intermediate alkoxide + H₃O⁺ → this compound

Both routes are viable, and the choice would likely depend on the availability and cost of the starting materials.

The synthesis of an alcohol can also be achieved through the nucleophilic substitution of a haloalkane with a hydroxide ion. libretexts.org This reaction, typically following an Sₙ1 or Sₙ2 mechanism, involves the displacement of a halide leaving group.

For the synthesis of this compound, the starting material would be a 2-halo derivative, such as 2-chloro-4-(4-chlorophenyl)-3-methylbutane. The reaction with an aqueous solution of a strong base, like sodium hydroxide, would yield the desired alcohol.

2-Chloro-4-(4-chlorophenyl)-3-methylbutane + NaOH → this compound + NaCl

The mechanism (Sₙ1 vs. Sₙ2) would depend on the structure of the haloalkane and the reaction conditions. Since the halogen is on a secondary carbon, a mixture of both pathways is possible. rsc.org It is also important to consider that elimination reactions can be a significant side reaction, especially with strong bases and hindered substrates, leading to the formation of alkenes.

Stereoselective and Enantioselective Synthesis of this compound

The structure of this compound contains two chiral centers, meaning it can exist as four possible stereoisomers. The synthesis of a single, desired stereoisomer requires the use of stereoselective or enantioselective methods.

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched chiral compounds. ru.nl For the production of chiral alcohols, the asymmetric reduction of prochiral ketones is a common and effective strategy. rsc.org

This approach would involve the reduction of 4-(4-chlorophenyl)-3-methylbutan-2-one using a chiral catalyst. These catalysts, often based on transition metals complexed with chiral ligands, can selectively produce one enantiomer of the alcohol over the other.

A variety of chiral catalysts have been developed for this purpose, including those based on ruthenium, rhodium, and iridium. For example, Noyori-type ruthenium catalysts are well-known for their high efficiency and enantioselectivity in the hydrogenation of ketones. liverpool.ac.uk

Biocatalysis, using enzymes or whole organisms, also offers a green and highly selective alternative for the asymmetric reduction of ketones. nih.govnih.gov For instance, various plant tissues and microorganisms have been shown to reduce prochiral ketones, including those with chlorophenyl moieties, to their corresponding chiral alcohols with high enantiomeric excess. nih.govresearchgate.net

A hypothetical reaction scheme for the asymmetric reduction is as follows:

4-(4-chlorophenyl)-3-methylbutan-2-one + Reducing Agent + Chiral Catalyst → (R)- or (S)-4-(4-Chlorophenyl)-3-methylbutan-2-ol

The specific stereochemical outcome would depend on the chirality of the catalyst used.

Below is a table summarizing the types of catalysts and their potential application in the synthesis of chiral this compound.

| Catalyst Type | Example | Potential Application | Expected Outcome |

| Transition Metal Catalyst | Noyori Ru(II)-diamine-diphosphine complexes liverpool.ac.uk | Asymmetric hydrogenation of 4-(4-chlorophenyl)-3-methylbutan-2-one | High yield and high enantiomeric excess of one enantiomer |

| Biocatalyst | Plant tissues (e.g., Daucus carota) or microorganisms (e.g., Baker's yeast) nih.govnih.gov | Asymmetric reduction of 4-(4-chlorophenyl)-3-methylbutan-2-one | Production of either (R)- or (S)-enantiomer with high enantioselectivity |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely employed for the synthesis of enantiomerically pure compounds. researchgate.net

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective reduction of a ketone or an aldol-type reaction. For instance, a prochiral ketone precursor, 4-(4-chlorophenyl)-3-methylbutan-2-one, could be reacted with a chiral auxiliary to form a chiral enolate or imine. Subsequent diastereoselective alkylation or reduction would lead to the formation of a new stereocenter with a specific configuration. The final step would involve the cleavage of the auxiliary to yield the desired enantiomer of the target alcohol.

Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and sulfur-based auxiliaries derived from amino acids. wikipedia.orgscielo.org.mx The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

Detailed Research Findings:

A comprehensive search of the scientific literature did not yield specific examples or data tables detailing the use of chiral auxiliary-mediated approaches for the synthesis of this compound. While the principles of this methodology are well-established for a wide range of chiral molecules, its direct application to this specific target compound has not been documented in the available resources.

Dynamic Kinetic Resolution (DKR) Techniques

Dynamic kinetic resolution is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer with a theoretical yield of up to 100%. mdpi.com This is achieved by combining a kinetic resolution process with in situ racemization of the slower-reacting enantiomer. mdpi.com

For the synthesis of a single enantiomer of this compound, a racemic mixture of the alcohol could be subjected to DKR. This would typically involve two catalysts: one for the enantioselective transformation of one enantiomer (e.g., a lipase (B570770) for acylation) and another for the racemization of the remaining alcohol (e.g., a transition metal complex). mdpi.comnih.gov As one enantiomer is selectively consumed, the other is continuously racemized, thus funneling the entire starting material into the desired product. nih.gov

Table 1: Potential Catalysts for Dynamic Kinetic Resolution of Secondary Alcohols

| Catalyst Type | Function | Examples |

| Enzyme | Enantioselective Acylation | Lipase from Candida antarctica (CALB) |

| Metal Complex | Racemization | Ruthenium-based catalysts, Zeolites |

Detailed Research Findings:

No specific studies detailing the application of dynamic kinetic resolution for the synthesis of this compound were found in the reviewed literature. While DKR is a well-established and efficient method for the synthesis of various chiral secondary alcohols, its application to this particular chlorophenyl-substituted butanol has not been reported. nih.govrsc.orgmdpi.com

Enzyme-Catalyzed Biotransformations for Stereocontrol

Enzymes are highly efficient and selective biocatalysts that can be employed for a wide range of chemical transformations, including the asymmetric reduction of ketones to chiral alcohols. wikipedia.org Ketoreductases, a class of oxidoreductase enzymes, are particularly useful for this purpose, often exhibiting excellent enantioselectivity under mild reaction conditions. researchgate.netnih.gov

The synthesis of a specific enantiomer of this compound could be achieved through the enzymatic reduction of the corresponding ketone, 4-(4-chlorophenyl)-3-methylbutan-2-one. This biotransformation would typically be carried out using a whole-cell system (e.g., baker's yeast) or an isolated, purified enzyme. wikipedia.org The choice of enzyme is critical to control which enantiomer of the alcohol is produced.

Detailed Research Findings:

The scientific literature search did not reveal any specific reports on the enzyme-catalyzed biotransformation for the stereocontrolled synthesis of this compound. Although the enzymatic reduction of various aromatic ketones, including some chlorophenyl derivatives, has been documented, data for this specific substrate is not available. researchgate.netresearchgate.net

Principles of Green Chemistry in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com The application of these principles to the synthesis of this compound would focus on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, and utilizing non-toxic, recyclable catalysts and auxiliaries. tandfonline.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources where possible.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. organic-chemistry.org

For instance, an ideal green synthesis of this compound might involve an enzyme-catalyzed reduction of the precursor ketone in an aqueous medium, eliminating the need for hazardous reducing agents and organic solvents. tandfonline.com If a chiral auxiliary is used, selecting one that is easily recoverable and recyclable would align with green chemistry principles. Similarly, in dynamic kinetic resolution, the use of heterogeneous catalysts that can be easily separated and reused would improve the sustainability of the process. mdpi.com

Detailed Research Findings:

While general principles of green chemistry are widely applicable to organic synthesis, no specific research articles were found that explicitly apply and detail these principles for the synthesis of this compound. The development of a truly "green" synthesis for this compound would require dedicated research to optimize reaction conditions, solvent choice, and catalyst systems according to the principles outlined above.

Reaction Mechanisms and Chemical Transformations of 4 4 Chlorophenyl 3 Methylbutan 2 Ol

Reactivity Pathways Involving the Secondary Alcohol Functionality

The secondary alcohol is a versatile functional group that can undergo substitution, elimination, and oxidation reactions. The specific pathway is highly dependent on the reaction conditions, including the nature of the reagents, solvent, and temperature.

Nucleophilic substitution at the secondary carbon bearing the hydroxyl group requires converting the poor leaving group (hydroxide ion, OH⁻) into a good one. chemistrysteps.commasterorganicchemistry.com A common strategy is protonation of the hydroxyl group under acidic conditions to form an oxonium ion, which can depart as a neutral water molecule. chemistrysteps.com

SN1 Reaction Pathway: The SN1 (Substitution Nucleophilic Unimolecular) mechanism is favored for secondary alcohols in the presence of a weak nucleophile and a protic solvent. chemistrysteps.comjackwestin.com The reaction proceeds through a carbocation intermediate. For 4-(4-chlorophenyl)-3-methylbutan-2-ol, the mechanism involves several key steps:

Protonation: The hydroxyl group is protonated by a strong acid (e.g., HBr) to form a good leaving group (H₂O). youtube.com

Carbocation Formation: The protonated alcohol dissociates, losing a water molecule to form a secondary carbocation at the C2 position.

Carbocation Rearrangement: The initially formed secondary carbocation is less stable than a tertiary carbocation. youtube.com It can undergo a rapid 1,2-hydride shift, where a hydrogen atom from the adjacent C3 carbon moves with its bonding electrons to the C2 carbon. This rearrangement results in a more stable tertiary carbocation at the C3 position. youtube.comyoutube.com This is a crucial step influencing the final product structure.

Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks the rearranged tertiary carbocation to form the final substitution product.

The major product of an SN1 reaction with HBr would therefore be 2-bromo-4-(4-chlorophenyl)-3-methylbutane, not the unrearranged 3-bromo-1-(4-chlorophenyl)-2-methylbutane. youtube.comyoutube.com

SN2 Reaction Pathway: The SN2 (Substitution Nucleophilic Bimolecular) mechanism is favored by strong nucleophiles and is sensitive to steric hindrance. jackwestin.com For a secondary alcohol like this compound, the SN2 pathway is less common under simple acidic conditions due to competition from the SN1 pathway. To promote an SN2 reaction, the hydroxyl group is typically converted into a good leaving group that does not require strongly acidic conditions, such as a tosylate (OTs) or mesylate (OMs). chemistrysteps.com

The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This "backside attack" results in an inversion of stereochemistry at the reaction center. quizlet.com

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate | Secondary (prone to rearrangement) | Secondary (slower than primary) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) |

| Leaving Group | Good; formed by protonation (H₂O) | Good; converted (e.g., OTs, OMs) |

| Solvent | Protic (e.g., ethanol, water) | Polar aprotic (e.g., DMSO, acetone) |

| Key Intermediate | Carbocation (rearrangement likely) | None (concerted mechanism) |

Elimination reactions compete with nucleophilic substitutions and result in the formation of an alkene.

E1 Reaction Pathway: The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation intermediate as the SN1 reaction and is therefore subject to the same hydride shift rearrangement. masterorganicchemistry.com It is favored by high temperatures and the use of weak bases. masterorganicchemistry.com After the formation and rearrangement to the more stable tertiary carbocation, a weak base (like water or the alcohol itself) removes a proton from an adjacent carbon atom, leading to the formation of a double bond. This typically results in a mixture of alkene products, with the more substituted alkene (Zaitsev's product) being the major product.

E2 Reaction Pathway: The E2 (Elimination Bimolecular) mechanism is a concerted reaction that requires a strong, often sterically hindered base (e.g., potassium tert-butoxide). masterorganicchemistry.com The base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. To facilitate this, the hydroxyl group must first be converted to a good leaving group (like OTs). The E2 reaction is favored over SN2 when using strong, bulky bases which act as poor nucleophiles. masterorganicchemistry.com

Secondary alcohols can be oxidized to form ketones. jackwestin.com This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can be used for this purpose.

Unlike the oxidation of primary alcohols, which can yield either aldehydes or carboxylic acids, the oxidation of secondary alcohols like this compound reliably stops at the ketone stage, yielding 4-(4-chlorophenyl)-3-methylbutan-2-one. jackwestin.com Ketones are generally resistant to further oxidation under standard conditions.

| Oxidizing Agent | Common Name/Abbreviation | Typical Conditions |

|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | Chromic Acid Oxidation | Aqueous sulfuric acid |

| Pyridinium Chlorochromate | PCC | Anhydrous dichloromethane (B109758) (CH₂Cl₂) |

| Sodium Hypochlorite | Bleach | Aqueous solution, often with a catalyst |

| Dimethyl Sulfoxide (DMSO) based | Swern or Moffatt Oxidation | Activated with oxalyl chloride or DCC, low temp. |

Reactivity of the Para-Chlorophenyl Moiety

The para-chlorophenyl group is an aromatic ring that can participate in reactions characteristic of substituted benzenes.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituent already present on the ring—in this case, a chlorine atom and an alkyl group—influences the rate and position of the incoming electrophile.

Directing Effects: The chlorine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. masterorganicchemistry.com This is due to the ability of its lone pair electrons to stabilize the cationic intermediate (arenium ion) through resonance. The alkyl group is also an ortho, para-director.

Activating/Deactivating Effects: Chlorine is a deactivating group due to its strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows down the rate of reaction compared to benzene. masterorganicchemistry.com Conversely, the alkyl group is weakly activating.

In this compound, the para position relative to the chlorine is occupied by the butanol side chain. Therefore, electrophilic substitution will primarily occur at the ortho position to the chlorine atom (C3 and C5 on the ring). Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation (using R-Cl/AlCl₃). wikipedia.orgmasterorganicchemistry.com

The carbon-chlorine bond in the para-chlorophenyl group can be functionalized using palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are known to be less reactive than the corresponding bromides and iodides, often requiring specialized catalysts. uwindsor.canih.gov Advances in ligand design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), have enabled efficient coupling of aryl chlorides. tandfonline.com

Examples of relevant cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) to form a new C-C bond, creating a biaryl structure. tandfonline.com

Heck Coupling: Reaction with an alkene to form a substituted alkene. tandfonline.com

Negishi Coupling: Reaction with an organozinc reagent. tandfonline.com

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne, typically requiring both palladium and copper co-catalysts. acs.org

These reactions provide a versatile pathway to modify the aromatic portion of the molecule, significantly expanding its synthetic utility.

Rearrangement Reactions Involving Carbocation Intermediates

The chemical behavior of secondary alcohols like this compound under acidic conditions is often characterized by the formation of carbocation intermediates, which are susceptible to structural rearrangements. libretexts.org These rearrangements typically proceed to form a more stable carbocation before subsequent reaction (e.g., substitution or elimination) occurs. doubtnut.commasterorganicchemistry.com

In the presence of a strong acid (e.g., H₂SO₄, HBr), the hydroxyl group of this compound is protonated to form an alkyloxonium ion. This ion is an excellent leaving group, and its departure as a water molecule generates a secondary (2°) carbocation at the C-2 position.

This initial secondary carbocation is relatively unstable. To achieve greater stability, it can undergo a rearrangement. The most probable pathway is a 1,2-hydride shift, where a hydrogen atom from the adjacent C-3 carbon migrates with its pair of bonding electrons to the positively charged C-2 carbon. doubtnut.com This shift results in the formation of a new, more stable carbocation.

The resulting carbocation is a secondary benzylic carbocation. Its enhanced stability is attributed to the delocalization of the positive charge into the aromatic π-system of the 4-chlorophenyl ring through resonance. This resonance stabilization makes the rearranged carbocation significantly more favorable than the initial secondary carbocation. knowledgebin.org Following the rearrangement, this more stable intermediate can react with a nucleophile present in the medium or undergo elimination of a proton to form a mixture of alkene products. Such rearrangements are a key consideration in synthetic routes involving this alcohol under acidic conditions. msu.edu

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization involves chemically modifying a compound to enhance its properties for specific applications. For this compound, derivatizing the hydroxyl group is a common strategy in both synthesis (e.g., by introducing protecting groups) and chemical analysis (e.g., by attaching tags for detection). researchgate.netmdpi.com

The hydroxyl group of this compound can be readily converted into esters and ethers, which are fundamental transformations in organic synthesis.

Esterification: Esters are commonly formed through reaction with carboxylic acids or their derivatives. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a classic method. masterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used in the presence of a base (e.g., pyridine, triethylamine) to achieve high yields under milder conditions. nih.gov Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have also been developed for efficient esterification. researchgate.net

Etherification: The formation of ethers from this compound is typically achieved via the Williamson ether synthesis. This method involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether.

In multi-step syntheses, the reactive hydroxyl group of an alcohol often needs to be temporarily masked or "protected" to prevent it from interfering with reactions at other sites in the molecule. Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation, stability across a range of reaction conditions, and clean removal (deprotection). researchgate.net

For a secondary alcohol like this compound, a variety of silylating agents can be employed. The choice of agent allows for tuning the stability and steric bulk of the resulting silyl ether. organic-chemistry.org Common procedures involve reacting the alcohol with a silyl chloride in the presence of a nitrogenous base. uni-muenchen.de The table below summarizes common silylation strategies applicable to this substrate.

| Silylating Agent | Common Abbreviation | Base/Catalyst | Solvent | Key Characteristics |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole, DMAP | DMF, CH₂Cl₂ | Forms a sterically hindered and robust silyl ether, stable to many reagents. organic-chemistry.orguni-muenchen.de |

| Trimethylsilyl (B98337) chloride | TMSCl | Pyridine, Triethylamine (Et₃N) | CH₂Cl₂, THF | Forms a less stable silyl ether, easily removed; often used for temporary protection. gelest.com |

| Triisopropylsilyl chloride | TIPSCl | Imidazole, 2,6-Lutidine | DMF, CH₂Cl₂ | Provides very high steric hindrance, offering enhanced stability. gelest.com |

| tert-Butyldiphenylsilyl chloride | TBDPSCl | Imidazole, DMAP | DMF | Forms a highly stable ether, resistant to acidic conditions. organic-chemistry.org |

For analytical purposes, particularly in liquid chromatography (LC), it is often necessary to derivatize molecules that lack a strong chromophore (a light-absorbing group) or fluorophore (a fluorescent group). nih.gov Although the 4-chlorophenyl group in the target molecule provides some UV absorbance, derivatization can significantly enhance detection sensitivity and selectivity. researchgate.net

Chromophoric Tagging: By attaching a potent chromophore to the hydroxyl group, the molar absorptivity of the analyte at a specific wavelength is increased, leading to lower detection limits in HPLC-UV analysis. Esters of aromatic acids are commonly used for this purpose. For example, reacting the alcohol with benzoyl chloride or picolinoyl chloride introduces a highly UV-active benzoyl or picolinoyl group, respectively. doi.orgresearchgate.net

Fluorescent Tagging: For even greater sensitivity, fluorescent tags can be introduced. These reagents react with the hydroxyl group to form a highly fluorescent derivative, which can be detected at very low concentrations using a fluorescence detector. This is a common strategy in bioanalysis and trace analysis. researchgate.net The table below lists examples of derivatizing agents for enhanced detection.

| Reagent | Tag Type | Detection Method | Resulting Derivative |

| Benzoyl chloride | Chromophore | HPLC-UV | Benzoate ester |

| Picolinoyl chloride | Chromophore | HPLC-UV | Picolinate ester doi.org |

| Dansyl chloride | Fluorophore | HPLC-Fluorescence | Dansyl ether/ester |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Fluorophore | HPLC-Fluorescence | Fmoc-carbonate |

| 4-Nitrobenzoyl chloride | Chromophore | HPLC-UV | 4-Nitrobenzoate ester |

Computational and Theoretical Chemistry Studies on 4 4 Chlorophenyl 3 Methylbutan 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures in molecules. imperial.ac.uk DFT calculations for 4-(4-Chlorophenyl)-3-methylbutan-2-ol are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a detailed understanding of its molecular properties. nih.govmdpi.com

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process identifies the structure corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, a conformational analysis is crucial to identify the global minimum energy conformer among several possible spatial arrangements arising from rotation around single bonds. nih.gov

Such an analysis reveals the most probable shape of the molecule and provides key geometric parameters.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| C-O | 1.430 | ||

| C-C (phenyl) | 1.390 - 1.395 | ||

| C-C (alkyl) | 1.530 - 1.545 | ||

| C-C-C (phenyl) | 119.5 - 120.5 | ||

| C-C-C (alkyl) | 110.0 - 112.5 | ||

| C-C-O-H | ~180 (anti) or ~60 (gauche) |

Note: The data presented in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Electronic Structure Analysis (HOMO-LUMO Energies and Band Gaps)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. kfupm.edu.sa The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

These orbitals are distributed across the molecule, with the HOMO often localized on electron-rich regions and the LUMO on electron-deficient areas, indicating likely sites for electrophilic and nucleophilic attack, respectively. xisdxjxsu.asia

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: The data presented in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. mdpi.com By comparing the theoretical spectrum with experimental data, one can confirm the molecular structure and assign spectral bands to particular molecular motions. nih.gov Theoretical frequencies are often scaled by an empirical factor to better match experimental results due to approximations in the computational model. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3650 |

| C-H stretch (aromatic) | 3100 - 3050 |

| C-H stretch (aliphatic) | 2980 - 2890 |

| C=C stretch (aromatic) | 1600, 1490 |

| C-O stretch | 1150 |

| C-Cl stretch | 750 |

Note: The data presented in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concepts. wisc.edu This method allows for the quantitative assessment of electron delocalization and intermolecular interactions. uni-muenchen.dedergipark.org.tr

Charge Delocalization and Hyperconjugative Interactions

For this compound, key interactions would involve delocalization from lone pairs on the oxygen and chlorine atoms into antibonding orbitals of adjacent bonds, as well as π-electron delocalization within the chlorophenyl ring. acadpubl.eujcdronline.org

Table 4: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound (Illustrative Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ(C-H) | 2.5 |

| LP (Cl) | π(C-C)phenyl | 1.8 |

| π(C-C)phenyl | π(C-C)phenyl | 20.5 |

| σ(C-H) | σ(C-C) | 5.0 |

Note: LP denotes a lone pair, σ and π* denote antibonding orbitals. The data presented in this table is illustrative and represents typical values obtained from NBO analysis for similar organic molecules.*

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. libretexts.orguni-muenchen.de An MEP map displays the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. numberanalytics.comacs.org

The MEP map is color-coded to indicate different levels of electrostatic potential. numberanalytics.com Regions with a negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, areas with a positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential, respectively. numberanalytics.com

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atom of the hydroxyl (-OH) group due to the presence of lone pairs of electrons. This makes the oxygen atom a primary site for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction. The chlorine atom on the phenyl ring, being highly electronegative, would also contribute to a negative potential in its vicinity. The aromatic ring itself can exhibit regions of negative potential above and below the plane of the ring, making it susceptible to certain electrophilic interactions.

Interactive Table: Hypothetical MEP Values for this compound

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org These simulations provide detailed information about the conformational dynamics, stability, and interactions of a molecule in various environments. numberanalytics.com

MD simulations can be employed to explore the conformational landscape of this compound. portlandpress.com By simulating the molecule in different environments, such as in a vacuum, in an aqueous solution, or in a non-polar organic solvent, researchers can identify the most stable conformations and the energy barriers between them. nih.gov The simulations would reveal how the molecule flexes and rotates around its single bonds, providing insight into its flexibility and preferred shapes. acs.org

Interactive Table: Hypothetical Conformational Energy of this compound

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. easychair.org MD simulations can explicitly model these interactions, showing, for example, how water molecules form hydrogen bonds with the hydroxyl group or how non-polar solvents interact with the chlorophenyl and alkyl parts of the molecule. easychair.orgaip.org Understanding these solvent effects is crucial for predicting the molecule's solubility and how it will behave in different chemical environments. acs.org

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. rasayanjournal.co.in These descriptors are often used in quantitative structure-activity relationship (QSAR) studies. nih.gov

Key reactivity indices include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. stackexchange.comwikipedia.org A smaller gap generally suggests higher reactivity. researchgate.net

Chemical Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to changes in its electron distribution. researchgate.net Softness is the reciprocal of hardness and indicates a higher reactivity.

Electronegativity (χ): This is a measure of the molecule's ability to attract electrons. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. nih.gov

Interactive Table: Hypothetical Quantum Chemical Descriptors for this compound

Metabolic Transformations of 4 4 Chlorophenyl 3 Methylbutan 2 Ol in in Vitro Systems

Identification of Phase I Metabolic Pathways in Sub-Cellular Fractions

Phase I metabolism typically involves the introduction or exposure of functional groups, rendering the parent compound more polar and susceptible to Phase II conjugation reactions. For 4-(4-chlorophenyl)-3-methylbutan-2-ol, key Phase I transformations in sub-cellular fractions such as liver microsomes would likely involve hydroxylation and oxidation reactions.

Hydroxylation Reactions and Involved Enzyme Systems (e.g., Cytochrome P450 isoforms)

Hydroxylation is a primary metabolic pathway catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govuniba.it These enzymes are capable of oxidizing C-H bonds in a variety of substrates. In the case of this compound, hydroxylation could occur at several positions:

Aromatic Hydroxylation: The 4-chlorophenyl ring is a potential site for hydroxylation. CYP enzymes can catalyze the introduction of a hydroxyl group onto the aromatic ring, typically at a position ortho to the existing chloro-substituent. This is a common metabolic pathway for compounds containing a phenyl ring. nih.gov

Aliphatic Hydroxylation: The alkyl chain of the molecule also presents sites for hydroxylation. The methyl groups and the methylene (B1212753) group are susceptible to oxidation by CYP enzymes to form primary and secondary alcohols, respectively.

The specific CYP isoforms involved would need to be determined experimentally, but common drug-metabolizing isoforms such as CYP2D6, CYP3A4, and members of the CYP2C family would be primary candidates for investigation. uniba.it

Reductions of Keto-Precursors to Alcohol Metabolites

The compound this compound is a secondary alcohol. In many metabolic pathways, secondary alcohols exist in equilibrium with their corresponding ketones through reversible oxidation-reduction reactions. It is plausible that this alcohol is a metabolite of the corresponding ketone, 4-(4-chlorophenyl)-3-methylbutan-2-one.

The reduction of this keto-precursor to the alcohol would be a significant Phase I metabolic pathway. This reaction is typically catalyzed by cytosolic enzymes such as carbonyl reductases (CBRs) and aldo-keto reductases (AKRs). wikipedia.org The reduction of a ketone introduces a chiral center, and these enzymatic reductions are often highly enantioselective, leading to the preferential formation of one enantiomer of the alcohol. wikipedia.orgnih.govmdpi.com

Identification of Phase II Metabolic Pathways in Sub-Cellular Fractions

Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, which further increases water solubility and facilitates excretion. For this compound, the secondary alcohol group is a prime site for conjugation reactions.

Glucuronidation and UDP-Glucuronosyltransferase (UGT) Involvement

Glucuronidation is a major Phase II metabolic pathway for compounds containing hydroxyl groups. nih.govnih.govwikipedia.org This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the alcohol moiety, forming a glucuronide conjugate. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govhelsinki.fi

The secondary alcohol of this compound would be a substrate for UGT enzymes, leading to the formation of a more water-soluble O-glucuronide. nih.gov Several UGT isoforms, such as those in the UGT1A and UGT2B families, are known to glucuronidate a wide variety of alcohols. helsinki.firsc.org

Sulfation and Sulfotransferase Involvement

Sulfation is another important Phase II conjugation pathway for hydroxylated compounds. youtube.com This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the alcohol.

The secondary alcohol of this compound could undergo sulfation to form a sulfate (B86663) conjugate. nih.gov Cytosolic SULTs, such as those in the SULT1 and SULT2 families, are responsible for the sulfation of a wide range of xenobiotics and endogenous compounds containing hydroxyl groups. youtube.com

Enantioselective Metabolism in In Vitro Biotransformation Systems

The carbon atom bearing the hydroxyl group in this compound is a chiral center. Therefore, this compound exists as two enantiomers (R and S). Enzymatic reactions are often stereoselective, meaning that one enantiomer may be metabolized at a different rate or via a different pathway than the other. news-medical.netnih.govnih.gov

Enantioselective Formation: If this compound is formed from the reduction of a prochiral ketone precursor, this reduction is likely to be enantioselective, leading to an enrichment of one enantiomer. wikipedia.orguwindsor.ca

Enantioselective Conjugation: The Phase II conjugation reactions, glucuronidation and sulfation, can also be enantioselective. UGT and SULT isoforms may show a preference for one enantiomer over the other, resulting in different rates of clearance for the two enantiomers. rsc.orgnih.gov For instance, studies on other chiral secondary alcohols have demonstrated that UGTs can have a significant preference for one enantiomer. rsc.org

Investigating the enantioselective metabolism is crucial for a complete understanding of the compound's biotransformation, as the different enantiomers could have different pharmacological or toxicological properties.

Data Tables

Table 1: Predicted Phase I Metabolic Pathways for this compound

| Metabolic Reaction | Potential Metabolite(s) | Key Enzyme System(s) |

|---|---|---|

| Aromatic Hydroxylation | Hydroxylated chlorophenyl derivatives | Cytochrome P450 (e.g., CYP2D6, CYP3A4, CYP2C family) |

| Aliphatic Hydroxylation | Hydroxylated alkyl chain derivatives | Cytochrome P450 |

| Oxidation of secondary alcohol | 4-(4-Chlorophenyl)-3-methylbutan-2-one | Alcohol Dehydrogenases |

Table 2: Predicted Phase II Metabolic Pathways for this compound

| Metabolic Reaction | Potential Metabolite(s) | Key Enzyme System(s) |

|---|---|---|

| Glucuronidation | O-glucuronide conjugate | UDP-Glucuronosyltransferases (UGTs) (e.g., UGT1A, UGT2B families) |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(4-Chlorophenyl)-3-methylbutan-2-one |

| Uridine 5'-diphospho-glucuronic acid (UDPGA) |

Methodologies for In Vitro Metabolic Pathway Elucidation

The elucidation of metabolic pathways for novel chemical entities is a critical step in drug discovery and development. For this compound, a comprehensive understanding of its biotransformation is achieved through a combination of in vitro systems that model hepatic metabolism. These systems, including human liver microsomes (HLM), S9 fractions, and recombinant enzymes, provide a detailed picture of both Phase I and Phase II metabolic reactions. The identification and quantification of the resulting metabolites are then accomplished using highly sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

Application of Human Liver Microsomes (HLM) and S9 Fractions

Human liver microsomes (HLM) are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov These enzymes are responsible for oxidative, reductive, and hydrolytic reactions that introduce or expose functional groups on a substrate, preparing it for subsequent conjugation reactions. mdpi.com In the case of this compound, incubation with HLM in the presence of NADPH, a necessary cofactor for CYP activity, would primarily investigate its susceptibility to oxidation.

The S9 fraction is a supernatant from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. nih.gov This makes the S9 fraction suitable for studying both Phase I and Phase II metabolic pathways. nih.gov Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation), which increases their water solubility and facilitates their excretion. nih.govnih.gov

In a typical study, this compound would be incubated with both HLM and S9 fractions. The S9 incubations would be supplemented with cofactors for both Phase I (NADPH) and Phase II enzymes (e.g., UDPGA for glucuronidation and PAPS for sulfation). By comparing the metabolite profiles from both systems, researchers can distinguish between Phase I and Phase II metabolites. For instance, metabolites present in both HLM and S9 incubations are likely products of Phase I metabolism, while those exclusively or predominantly found in S9 incubations are likely Phase II conjugates.

Based on the metabolism of structurally similar compounds containing a chlorophenyl moiety, the expected primary metabolic transformations of this compound would involve hydroxylation. This can occur on the aromatic ring or the aliphatic side chain. The resulting hydroxylated metabolites can then undergo glucuronidation or sulfation.

Table 1: Hypothetical Metabolite Formation of this compound in HLM and S9 Fractions

| Metabolite | Proposed Structure | Formation in HLM | Formation in S9 Fraction |

| M1 | 4-(4-Chloro-2-hydroxyphenyl)-3-methylbutan-2-ol | +++ | +++ |

| M2 | 4-(4-Chlorophenyl)-3-(hydroxymethyl)butan-2-ol | ++ | ++ |

| M3 | M1-Glucuronide | - | ++ |

| M4 | M2-Glucuronide | - | + |

| M5 | M1-Sulfate | - | + |

(+++ = High formation, ++ = Moderate formation, + = Low formation, - = Not detected)

Use of Recombinant Enzymes for Specific Pathway Characterization

In these experiments, this compound would be incubated with a panel of recombinant CYP enzymes, typically including the major drug-metabolizing isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The formation of the primary oxidative metabolites (M1 and M2) would be monitored. By comparing the rate of metabolite formation across the different CYP isoforms, the key enzymes involved in the biotransformation of this compound can be identified.

For compounds with aromatic rings and aliphatic side chains, CYP3A4 and enzymes from the CYP2C family are often implicated in their metabolism. rsc.org Therefore, it is plausible that these enzymes would be primarily responsible for the hydroxylation of this compound.

Table 2: Hypothetical Relative Contribution of Recombinant CYP Isoforms to the Formation of Oxidative Metabolites of this compound

| CYP Isoform | Relative Formation of M1 | Relative Formation of M2 |

| CYP1A2 | < 5% | < 5% |

| CYP2C9 | 25% | 15% |

| CYP2C19 | 10% | 20% |

| CYP2D6 | < 5% | < 5% |

| CYP3A4 | 60% | 55% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of drug metabolites in complex biological matrices. nih.govnih.gov In the context of in vitro metabolism studies of this compound, LC-MS/MS would be employed to analyze the samples from the HLM, S9, and recombinant enzyme incubations.

The process begins with the separation of the parent compound and its metabolites using liquid chromatography. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio (m/z) of the parent ion and its fragment ions provides a unique "fingerprint" for each molecule, allowing for its identification.

For this compound, the expected mass spectrum would show a characteristic isotopic pattern due to the presence of a chlorine atom. The identification of metabolites would be based on the detection of specific mass shifts from the parent compound. For example, hydroxylation would result in an increase of 16 atomic mass units (amu), glucuronidation would add 176 amu, and sulfation would add 80 amu.

Tandem mass spectrometry (MS/MS) is used to further confirm the structure of the metabolites. In MS/MS, a specific parent ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern can provide information about the site of metabolic modification. For instance, the fragmentation of a hydroxylated metabolite can help determine whether the hydroxyl group is on the aromatic ring or the aliphatic side chain.

Table 3: Hypothetical LC-MS/MS Data for the Identification of this compound and its Metabolites

| Compound | Retention Time (min) | Parent Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | 5.2 | 215.1/217.1 | 197.1, 155.1, 125.1 |

| M1 | 4.5 | 231.1/233.1 | 213.1, 171.1, 141.1 |

| M2 | 4.8 | 231.1/233.1 | 199.1, 155.1, 125.1 |

| M3 | 3.1 | 407.1/409.1 | 231.1, 213.1, 176.0 |

| M4 | 3.5 | 407.1/409.1 | 231.1, 199.1, 176.0 |

| M5 | 3.3 | 311.1/313.1 | 231.1, 213.1, 80.0 |

Quantification of the parent compound and its metabolites is typically achieved by comparing the peak areas from the LC-MS/MS analysis to a standard curve of known concentrations. This allows for the determination of the rate of metabolism and the relative abundance of each metabolite.

Analytical Methodologies for 4 4 Chlorophenyl 3 Methylbutan 2 Ol

Chromatographic Techniques

Chromatography is a cornerstone for the separation of 4-(4-Chlorophenyl)-3-methylbutan-2-ol from complex mixtures. The choice of technique depends on the compound's volatility, polarity, and the specific requirements of the analysis, such as the need to resolve stereoisomers.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com Given its molecular weight and structure, this compound is amenable to GC analysis, likely after a derivatization step to increase its volatility and thermal stability, although direct analysis may also be possible. The coupling of GC with a Mass Spectrometer (GC-MS) provides high sensitivity and structural confirmation, making it an invaluable tool for definitive identification. nih.gov GC-MS combines the separation power of GC with the identification capability of MS, which is frequently used for analyzing a wide range of organic compounds. mdpi.com

The analysis of chlorinated aromatic compounds by GC-MS is a well-established practice. researchgate.net A typical GC-MS method would involve injecting the prepared sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected.

| Parameter | Typical Condition |

|---|---|

| Column Type | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp 80-100°C, ramp at 10-20°C/min to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Acquisition Mode | Scan Mode (for identification) or Selected Ion Monitoring (SIM) Mode (for quantification) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a vast range of compounds. ijpca.org It is particularly suitable for compounds that are non-volatile or thermally unstable. Given the polar hydroxyl group and the non-polar chlorophenyl group, this compound is well-suited for analysis by reversed-phase HPLC (RP-HPLC). mdpi.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and compounds are separated based on their hydrophobicity. basicmedicalkey.com

Pairing HPLC with mass spectrometry (HPLC-MS) enhances analytical capabilities significantly, providing molecular weight information and structural data that aid in unequivocal identification. sigmaaldrich.com Electrospray ionization (ESI) is a common interface for HPLC-MS, as it is a soft ionization technique suitable for a broad range of molecules. nih.gov The choice of mobile phase solvents and additives is critical for successful HPLC-MS analysis, with volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid being preferred to ensure compatibility with the mass spectrometer. waters.com

| Parameter | Typical Condition |

|---|---|

| Column Type | C18 (Octadecyl silane) |

| Column Dimensions | 100-150 mm length x 2.1-4.6 mm I.D. x 3-5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., 20% B to 95% B over 15 minutes) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap |

The structure of this compound contains two stereogenic centers, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Since different enantiomers of a compound can have varying biological activities, it is often critical to separate and quantify them. eijppr.com Chiral chromatography is the most effective method for this purpose. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions like hydrogen bonding, π-π interactions, and steric hindrance. eijppr.com

| Parameter | Typical Condition |

|---|---|

| CSP Type | Immobilized Polysaccharide (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Separation Mode | Normal-Phase, Polar-Organic, or Reversed-Phase |

| Normal-Phase Mobile Phase | n-Hexane / Isopropanol or n-Hexane / Ethanol mixtures |

| Polar-Organic Mobile Phase | Acetonitrile or Methanol with additives (e.g., diethylamine) |

| Reversed-Phase Mobile Phase | Water / Acetonitrile or Water / Methanol mixtures |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV/Vis (e.g., at 220 nm) |

Sample Preparation and Extraction Techniques

Effective sample preparation is a prerequisite for reliable chromatographic analysis. The goal is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. pjoes.com

Solid Phase Extraction (SPE) is a versatile and widely used sample preparation technique that concentrates and purifies analytes from a solution. orochem.com The process involves passing a liquid sample through a solid sorbent, which retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. sigmaaldrich.com

For a moderately polar compound like this compound from an aqueous matrix, a reversed-phase SPE sorbent such as C18 or a polymer-based sorbent with hydrophilic-lipophilic balance (HLB) would be suitable. innoteg-instruments.com The HLB sorbent is particularly effective for a wide range of compounds with varying polarities.

| Step | Description | Example Solvent |

|---|---|---|

| 1. Conditioning | Wets the sorbent to enable interaction with the sample. | Methanol followed by water |

| 2. Sample Loading | The sample is passed through the sorbent, and the analyte is retained. | Aqueous sample |

| 3. Washing | Removes interfering compounds that are weakly bound to the sorbent. | Water or a weak aqueous-organic mixture |

| 4. Elution | A strong solvent is used to desorb the analyte from the sorbent. | Methanol, Acetonitrile, or Ethyl Acetate |

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases. nih.gov Typically, an aqueous sample containing the analyte is mixed with an immiscible organic solvent. The analyte, being more soluble in the organic solvent, transfers from the aqueous phase to the organic phase. The two phases are then separated.

The choice of the organic solvent is critical and is based on the polarity of the analyte. For this compound, which has both polar and non-polar characteristics, a solvent of intermediate polarity such as ethyl acetate or dichloromethane (B109758) would be an effective choice for extraction from an aqueous solution. Adjusting the pH of the aqueous phase can sometimes improve extraction efficiency, although it is less critical for a neutral alcohol compound.

| Solvent | Polarity Index | Rationale for Use |

|---|---|---|

| Ethyl Acetate | 4.4 | Good solvency for moderately polar compounds, low toxicity, easily evaporated. |

| Dichloromethane (DCM) | 3.1 | Excellent solvent for a wide range of organic compounds, forms a distinct lower layer with water. |

| Methyl tert-butyl ether (MTBE) | 2.5 | Less prone to forming emulsions compared to diethyl ether, good extraction efficiency. |

Derivatization for Enhanced Detectability and Chromatographic Separation

The analysis of this compound, particularly by gas chromatography (GC), often necessitates a derivatization step. jfda-online.com This chemical modification is performed to improve the compound's analytical properties by increasing its volatility and thermal stability, as well as enhancing the response of specific detectors. researchgate.net The presence of a hydroxyl (-OH) group makes the molecule polar and susceptible to forming hydrogen bonds, which can lead to poor peak shape (tailing) and reduced sensitivity during GC analysis. researchgate.net Derivatization converts the polar hydroxyl group into a less polar, more volatile moiety. jfda-online.com

Common derivatization strategies applicable to alcohols like this compound include silylation and acylation.

Silylation: This is a widely used technique where the active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. sigmaaldrich.comnih.gov The reaction converts the alcohol into its corresponding TMS ether. This derivative is significantly more volatile and less polar, resulting in improved peak shape and resolution on common non-polar GC columns. sigmaaldrich.com The ease of derivatization for alcohols generally follows the order: primary > secondary > tertiary, placing this compound, a secondary alcohol, in a favorable position for efficient reaction. sigmaaldrich.com

Acylation: This method involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide. Using fluorinated acylating agents, like pentafluoropropionyl anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), is particularly advantageous. jfda-online.com The resulting fluoroacyl esters are not only more volatile but also exhibit high electron-capturing ability, which makes them extremely sensitive to electron capture detection (ECD), a highly selective and sensitive detector for halogenated compounds. jfda-online.com

For High-Performance Liquid Chromatography (HPLC), derivatization is employed to introduce a chromophore or fluorophore into the molecule, enhancing detection by UV-Visible or fluorescence detectors, respectively. sdiarticle4.comresearchgate.net This is especially useful if the parent compound has a weak UV absorbance or does not fluoresce. Reagents like benzoyl chloride or dansyl chloride could be used to create derivatives with strong UV absorbance or fluorescence, thereby lowering detection limits significantly. sdiarticle4.com

| Technique | Reagent Class | Example Reagent | Purpose | Analytical Method |

|---|---|---|---|---|

| Silylation | Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility, improve peak shape | GC-MS, GC-FID |

| Acylation | Fluoroacylating Agents | PFPA (Pentafluoropropionyl anhydride) | Increase volatility, enhance sensitivity | GC-ECD, GC-MS |

| Esterification | Acyl Halides | Benzoyl Chloride | Add a chromophore for UV detection | HPLC-UV |

| Fluorescent Tagging | Sulfonyl Chlorides | Dansyl Chloride | Add a fluorophore for fluorescence detection | HPLC-FLD |

Detection and Quantification in Complex Research Matrices

Analyzing this compound in complex matrices requires robust sample preparation protocols to isolate the analyte from interfering components, followed by sensitive instrumental analysis.

Environmental Research Samples

The detection of this compound in environmental samples such as soil, sediment, or water is crucial for understanding its environmental fate and distribution. researchgate.net The analytical workflow typically involves extraction, cleanup, and instrumental quantification.

Extraction: For solid samples like soil or sediment, pressurized liquid extraction (PLE) or ultrasonic extraction with organic solvents (e.g., acetone, hexane, or dichloromethane) are common techniques. researchgate.net For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed. SPE, using cartridges with appropriate sorbents (e.g., C18), allows for the concentration of the analyte from large volumes of water, thereby increasing the method's sensitivity. mdpi.com

Cleanup: Extracts from environmental samples often contain a multitude of co-extracted substances that can interfere with analysis. researchgate.net Techniques like column chromatography with silica (B1680970) or florisil (B1214189) can be used to remove these interferences.

Quantification: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the quantification of this compound. rsc.org After derivatization (e.g., silylation), GC-MS provides excellent separation and definitive identification based on both retention time and mass spectrum. Using the instrument in selected ion monitoring (SIM) mode enhances sensitivity and selectivity for trace-level detection.

| Parameter | Methodology | Description |

|---|---|---|

| Sample Matrix | Soil, Water | Represents common environmental compartments. |

| Extraction | SPE (for water), Ultrasonic Extraction (for soil) | Efficiently isolates the analyte from the bulk sample. |

| Cleanup | Silica Gel Column Chromatography | Removes polar interferences from the extract. |

| Derivatization | Silylation with BSTFA | Enhances GC performance by increasing volatility. nih.gov |

| Instrumental Analysis | GC-MS (SIM mode) | Provides sensitive and selective quantification. |

Biological Samples from In Vitro Research Studies

In vitro research studies, such as metabolism studies using liver microsomes or cell cultures, require the quantification of this compound and its potential metabolites in biological matrices. nih.govresearchgate.net These matrices, like culture media or cell lysates, are complex and can cause significant matrix effects, such as ion suppression or enhancement in mass spectrometry. nih.gov

Sample Preparation: The initial step is often protein precipitation, achieved by adding a water-miscible organic solvent like acetonitrile or methanol. This removes the majority of proteins which can interfere with the analysis. mdpi.com Following centrifugation, the supernatant can be further purified using LLE or SPE. mdpi.com

Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing compounds in biological fluids. nih.govnih.gov It offers high sensitivity and selectivity and can often analyze compounds without derivatization, although derivatization can be used to improve ionization efficiency. The use of an isotopically labeled internal standard is highly recommended to compensate for matrix effects and variations during sample preparation and injection. nih.gov The analysis is typically performed using multiple reaction monitoring (MRM), which provides exceptional specificity and low detection limits.

| Parameter | Methodology | Description |

|---|---|---|

| Sample Matrix | Cell Culture Media, Microsomal Incubations | Common matrices in in vitro metabolism and toxicology studies. nih.gov |

| Extraction | Protein Precipitation followed by SPE | Removes proteins and concentrates the analyte. mdpi.com |

| Internal Standard | Isotopically Labeled Analog | Compensates for matrix effects and analytical variability. nih.gov |

| Instrumental Analysis | LC-MS/MS (MRM mode) | Offers high sensitivity and selectivity for complex biological samples. nih.gov |

Role of 4 4 Chlorophenyl 3 Methylbutan 2 Ol As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Related Chiral Alcohols and Carboxylic Acids

The secondary alcohol functional group in 4-(4-chlorophenyl)-3-methylbutan-2-ol is a key site for synthetic transformations, allowing for its conversion into other valuable chiral molecules, most notably carboxylic acids.

The oxidation of this compound yields the corresponding carboxylic acid, 2-(4-chlorophenyl)-3-methylbutanoic acid. google.com This transformation is a fundamental process in organic chemistry, and various oxidizing agents can be employed to achieve this conversion effectively. masterorganicchemistry.com The choice of oxidant depends on factors such as desired yield, reaction conditions, and tolerance of other functional groups. nih.govnih.gov

Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Carboxylic Acids

| Oxidizing Agent/System | Description |

|---|---|

| Potassium permanganate (B83412) (KMnO₄) | A strong oxidizing agent that can effectively convert primary and secondary alcohols to carboxylic acids. google.commasterorganicchemistry.com |

| Jones Reagent (CrO₃ in H₂SO₄) | A classic strong oxidant for converting primary and secondary alcohols to carboxylic acids. masterorganicchemistry.com |

| TEMPO/Sodium hypochlorite | A catalytic system that provides a milder method for oxidation, which can be controlled to yield either aldehydes or carboxylic acids. windows.netresearchgate.net |

The resulting chiral carboxylic acid, specifically (S)-2-(4-chlorophenyl)-3-methylbutanoic acid, is a critical building block in the agrochemical industry. nih.govsigmaaldrich.com

Furthermore, this compound can serve as a starting material for the synthesis of other structurally related chiral alcohols. Methodologies such as the asymmetric Guerbet reaction allow for the coupling of a secondary alcohol with a primary alcohol to generate a new, more complex chiral alcohol, producing only water as a byproduct. liverpool.ac.uk This reaction provides an efficient route to expand the library of chiral synthons available from this key intermediate.

Building Block for Novel Heterocyclic Compounds

Heterocyclic compounds form the backbone of many pharmaceuticals, agrochemicals, and materials. The structural features of this compound make it a promising candidate for conversion into precursors for the synthesis of novel heterocycles. While direct cyclization of the alcohol itself is not common, it can be readily transformed into intermediates suitable for cyclization reactions.

For instance, the alcohol can be converted into a homoallylic alcohol, a key substrate for the Prins cyclization reaction. The Prins cyclization is a powerful method for constructing tetrahydropyran (B127337) rings, a common motif in natural products. beilstein-journals.orgnorthwestern.eduresearchgate.net By reacting the derived homoallylic alcohol with an aldehyde under Lewis acid catalysis, substituted tetrahydropyrans containing the 4-chlorophenyl moiety could be synthesized stereoselectively. nih.gov

Similarly, transformation of the alcohol into other reactive intermediates, such as unsaturated ketones or amino alcohols, opens pathways to a variety of heterocyclic systems. For example, derivatives could potentially be used in multicomponent reactions to build complex heterocyclic frameworks like pyrrol-3-ones. mdpi.com

Table 2: Potential Heterocyclic Scaffolds Derivable from this compound

| Heterocyclic Class | Synthetic Approach (Potential) | Key Intermediate from Starting Alcohol |

|---|---|---|

| Tetrahydropyrans | Prins Cyclization | Homoallylic alcohol |

| Dihydropyrans | Prins Cyclization followed by elimination | Homoallylic alcohol |

| Pyrrolidines | Intramolecular Cyclization | Amino-alcohol or halo-amine derivative |

Application in the Construction of Structurally Complex Organic Molecules

The true value of a synthetic intermediate is demonstrated by its utility in the total synthesis of complex target molecules. This compound serves as an early-stage precursor to the highly complex and commercially significant insecticide, fenvalerate (B1672596). nih.govwikipedia.org

The synthesis proceeds via the oxidation of the alcohol to 2-(4-chlorophenyl)-3-methylbutanoic acid, as previously described. google.com This carboxylic acid is then coupled with cyano(3-phenoxyphenyl)methanol in an esterification reaction to form the final fenvalerate molecule. nih.govgoogle.com Fenvalerate is a large molecule with two stereogenic centers, resulting in a mixture of four stereoisomers, each exhibiting different biological activity. wikipedia.org The synthesis of its most active isomer, esfenvalerate, relies on the use of the enantiomerically pure (S)-2-(4-chlorophenyl)-3-methylbutanoic acid. nih.govbcpcpesticidecompendium.org

Table 3: Synthesis of Fenvalerate from its Key Intermediates

| Reactant 1 | Reactant 2 | Product |

|---|

| 2-(4-Chlorophenyl)-3-methylbutanoic acid chloride (derived from the corresponding carboxylic acid) | Cyano(3-phenoxyphenyl)methanol | Fenvalerate |

This synthetic pathway highlights how a relatively simple chiral alcohol is integral to the construction of a much larger, high-value molecule, underscoring its importance as a building block in multi-step synthesis. nih.govnih.gov

Strategic Intermediate in Agrochemical and Pharmaceutical Research and Development

The application of this compound and its derivatives extends significantly into the applied fields of agrochemical and pharmaceutical research. google.com

In Agrochemicals:

The most prominent application is in the production of pyrethroid insecticides. nih.gov The intermediate derived from the title compound, 2-(4-chlorophenyl)-3-methylbutanoic acid, is the essential "acid portion" of fenvalerate and esfenvalerate. google.comnih.gov These compounds are broad-spectrum insecticides used to control a wide variety of pests in agriculture on crops like cotton and vegetables, as well as in public health and animal husbandry. nih.govwikipedia.org The quality and purity of agrochemical intermediates are critical, as they directly influence the efficacy and safety profile of the final pesticide product. gugupharm.com The role of 2-(4-chlorophenyl)-3-methylbutanoic acid as a registered metabolite of these pesticides further cements its relevance in the field. herts.ac.uk

In Pharmaceuticals: